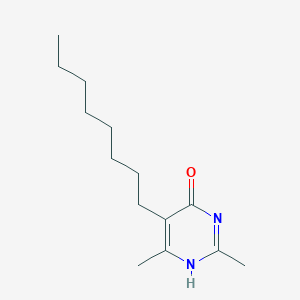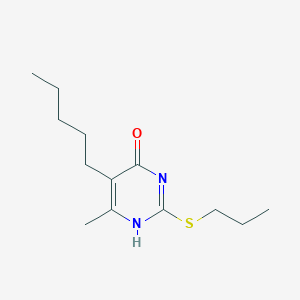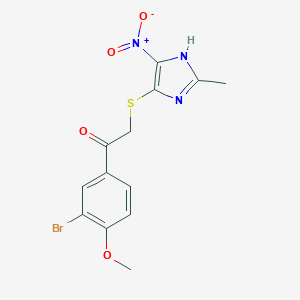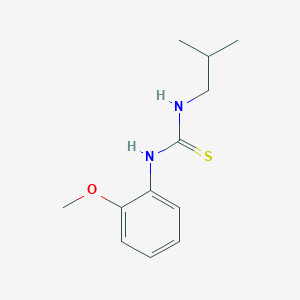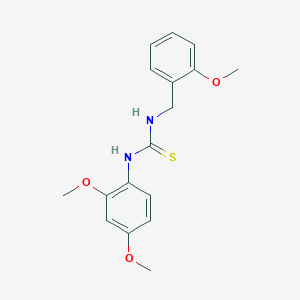
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action and potential applications in different fields.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood, but it has been proposed to act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound has been found to inhibit the production of ROS and RNS, which are known to cause oxidative stress and inflammation. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to have neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage. The compound has also been found to have anti-tumor effects, making it a potential therapeutic agent in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound is also relatively easy to synthesize and purify. However, one of the limitations of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is its potential toxicity, which may limit its use in certain experiments. It is also important to note that the compound may have different effects depending on the concentration used, which may need to be carefully controlled in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea. One potential direction is the further investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Another potential direction is the study of its anti-tumor effects and its potential applications in cancer research. Additionally, further studies may be needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in different fields.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a thiourea derivative that has been extensively studied for its potential applications in different fields. The compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in different fields.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 2,4-dimethoxyaniline with 2-methoxybenzyl isothiocyanate in the presence of a base. The reaction results in the formation of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, which can be purified using different techniques such as column chromatography. Other methods of synthesis include the reaction of 2,4-dimethoxyaniline with benzylisothiocyanate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in different fields. It has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. The compound has also been studied for its neuroprotective effects and has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor effects.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-8-9-14(16(10-13)22-3)19-17(23)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI-Schlüssel |
UXQMGXOICOIOMX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC |
Löslichkeit |
45.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



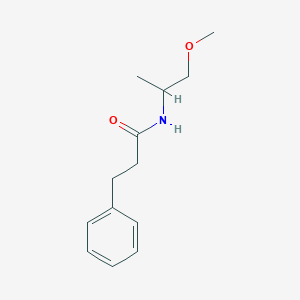
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
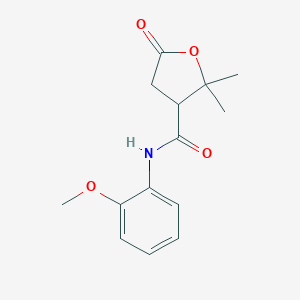
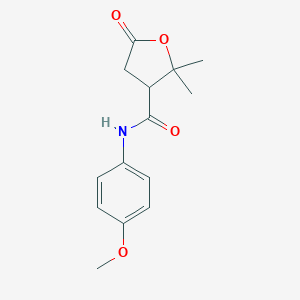
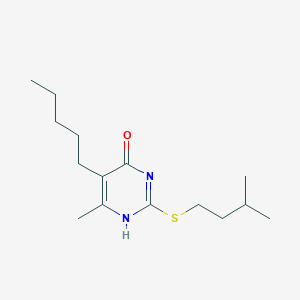
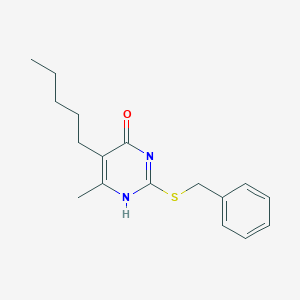
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)
